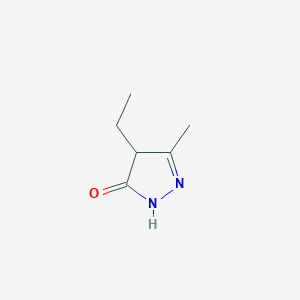
Methyl 4-butoxybenzoate
Descripción general
Descripción
“Methyl 4-butoxybenzoate” is an organic compound with the formula C12H16O3 . It appears as a colorless to yellowish liquid .
Molecular Structure Analysis
“this compound” has a molecular formula of C12H16O3 . It contains a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .
Physical and Chemical Properties Analysis
“this compound” is soluble in common organic solvents such as ethanol, ether, and benzene . It has a melting point range of -13 ℃ to -15 ℃ .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Methyl 4-hydroxybenzoate, closely related to Methyl 4-butoxybenzoate, has been analyzed for its crystal structure using single crystal X-ray. The study revealed a 3D framework formed by extensive intermolecular hydrogen bonding. This structural analysis, using Hirshfeld surface analysis and computational calculations, provides insights into the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).
Neuroprotective Effects
Methyl 3,4-Dihydroxybenzoate (MDHB), another variant, has been found to have neuroprotective effects against oxidative damage in human neuroblastoma cells. The study highlights its potential in mitigating oxidative stress and inhibiting apoptosis (Cai et al., 2016).
Hydrolysis by Skin Enzymes
Research on parabens, which include compounds like this compound, has shown their hydrolysis by carboxylesterases to 4-hydroxybenzoic acid in human and minipig skin. This study is crucial in understanding the disposition of parabens after dermal exposure (Jewell et al., 2007).
Radiosensitization Properties
Methyl paraben has been studied for its potential in sensitizing anoxic buffered suspensions of bacteria to gamma-radiation. This indicates its application in enhancing the effectiveness of radiation therapy (Jacobs & Sade, 1984).
Chemical Synthesis Applications
Tert-butyl peroxybenzoate has been used in the α-methylation of 1,3-dicarbonyl compounds. This demonstrates its role as a methyl source and radical initiator, useful in organic synthesis (Guo et al., 2014).
Hepatic and Dermal Toxicity Studies
The hepatotoxicity and dermal toxicity of butyl and methyl parabens have been assessed using in vitro models. Such studies are integral in determining safety limits for human exposure to these compounds (Kizhedath et al., 2019).
Environmental Behavior and Fate
Parabens, including this compound, have been reviewed for their occurrence, fate, and behavior in aquatic environments. These findings are important for understanding the environmental impact and potential risks associated with their widespread use (Haman et al., 2015)
Mecanismo De Acción
Target of Action
Methyl 4-butoxybenzoate is a chemical compound that has been used in various industries, including as a spice intermediate . .
Mode of Action
It is known that benzoate compounds can undergo reactions at the benzylic position, involving processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzoate compounds are known to participate in various chemical reactions, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
The compound’s chemical structure, which includes an ester and an aromatic ether, suggests it may interact with various molecular and cellular components .
Action Environment
Environmental factors can significantly impact the action of chemical compounds .
Análisis Bioquímico
Biochemical Properties
Methyl 4-butoxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of organic flavors and fragrances. It interacts with various enzymes and proteins, facilitating the formation of complex aromatic compounds. For instance, it can undergo esterification reactions catalyzed by esterases, leading to the production of different esters. Additionally, this compound can participate in oxidation-reduction reactions, interacting with oxidoreductases to form corresponding alcohols or acids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In particular, this compound can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to changes in the expression of antioxidant enzymes like glutathione peroxidase and superoxide dismutase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can activate signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood biochemistry parameters. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biological effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. It can be metabolized by enzymes such as esterases and oxidoreductases, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytosol, where it can interact with cytosolic enzymes and proteins. Additionally, this compound can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria, where it can participate in localized biochemical reactions. Post-translational modifications and targeting signals can direct this compound to these specific compartments, influencing its overall function within the cell .
Propiedades
IUPAC Name |
methyl 4-butoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCYTHGLBCWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401012 | |
| Record name | methyl 4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-25-6 | |
| Record name | Benzoic acid, 4-butoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-butoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-butoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)


![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)



